molecular formula C19H14ClFN4O2 B2858619 2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile CAS No. 339103-13-8

2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile

Cat. No. B2858619
CAS RN: 339103-13-8
M. Wt: 384.8
InChI Key: BSLFCPYXOBGSKJ-BHGWPJFGSA-N
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Description

2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H14ClFN4O2 and its molecular weight is 384.8. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

Research on pyridine derivatives, including those structurally related to 2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile, has focused on their synthesis, structural characterization, and spectroscopic analysis. Studies have demonstrated the synthesis of novel pyridine derivatives and explored their structural features using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. Spectroscopic analysis has provided insights into the absorption and fluorescence properties of these compounds, contributing to the understanding of their potential applications in various fields, including materials science and chemical sensing (Tranfić et al., 2011; Jukić et al., 2010).

Corrosion Inhibition

Pyridine derivatives have also been investigated for their potential as corrosion inhibitors, an application of significant interest in materials science and engineering. Research has shown that certain pyridine compounds can effectively inhibit corrosion of metals in acidic environments. This property is particularly valuable for protecting infrastructure and machinery in industrial settings, extending the lifespan of metal components and reducing maintenance costs (Dandia et al., 2013; Ansari et al., 2015).

Insecticidal and Acaricidal Activities

The development of novel 2-arylpyrrole derivatives, a category to which the chemical is related, has led to compounds with promising insecticidal and acaricidal activities. These activities are crucial for agricultural applications, where effective and safe pest control methods are constantly needed to protect crops and maintain food security. Some synthesized compounds have shown high efficacy against common pests, providing a basis for the development of new agrochemicals (Liu et al., 2012).

Antimicrobial Activity

Research into novel Schiff bases derived from pyridine compounds has uncovered significant antimicrobial properties. These findings are pivotal for pharmaceutical development, as new antimicrobial agents are in high demand due to the rising threat of antibiotic-resistant bacteria. The exploration of pyridine-based compounds for their antimicrobial efficacy could lead to the development of novel therapeutic agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

2-[2-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2/c1-26-18-7-8-23-19(14(18)10-22)25-9-3-4-13(25)11-24-27-12-15-16(20)5-2-6-17(15)21/h2-9,11H,12H2,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLFCPYXOBGSKJ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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